1-Methylguanine

Cell Biology Membrane Biophysics Transformation Assays

Choose 1-Methylguanine as your analytical standard for unambiguous quantification of N1-methylguanine lesions. Its specific N1-methylation confers unique chromatographic retention in ZIC-HILIC and a diagnostic CID branching ratio in MS/MS, ensuring reliable discrimination from 7-methylguanine and O⁶-methylguanine in complex DNA hydrolysates. As a defined AlkB substrate with characteristically low repair efficiency, it is essential for probing structural determinants of promiscuous substrate recognition in DNA repair enzyme studies.

Molecular Formula C6H7N5O
Molecular Weight 165.15 g/mol
CAS No. 938-85-2
Cat. No. B1207432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylguanine
CAS938-85-2
Synonyms1-methylguanine
Molecular FormulaC6H7N5O
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=C(N=CN2)N=C1N
InChIInChI=1S/C6H7N5O/c1-11-5(12)3-4(9-2-8-3)10-6(11)7/h2H,1H3,(H2,7,10)(H,8,9)
InChIKeyRFLVMTUMFYRZCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylguanine (CAS 938-85-2) for Biomarker and DNA Repair Research


1-Methylguanine is a naturally occurring methylated purine derived from tRNA degradation, belonging to the 6-oxopurine class [1]. It is found in elevated levels in the serum and urine of cancer patients and is implicated in DNA methylation and repair mechanisms [2]. This compound serves as a critical analytical standard for quantifying methylated DNA bases and as a substrate for studying oxidative demethylation by AlkB family proteins [3].

Critical Procurement Considerations for 1-Methylguanine


Substituting 1-Methylguanine with other methylated guanine analogs (e.g., 7-methylguanine or 9-methylguanine) can compromise experimental outcomes due to distinct physicochemical, biochemical, and analytical behaviors. While these compounds share a purine core, the specific N1-methylation of 1-Methylguanine dictates its unique role as a substrate for AlkB-mediated oxidative demethylation [1], its specific chromatographic retention profile in ZIC-HILIC separations [2], and its distinct fragmentation pattern in mass spectrometry [3]. Using an incorrect analog would introduce confounding variables in DNA repair assays, biomarker quantification, or structural studies.

Quantitative Differentiation of 1-Methylguanine from Methylated Guanine Analogs


Cell Membrane Perturbation Potency: Direct Comparison with 7-Methylguanine

Both 1-Methylguanine and 7-Methylguanine demonstrate equivalent potency in altering cell membrane dynamics. In a direct comparative study, each compound induced a 50% increase in Concanavalin A-mediated hemadsorption in Chinese hamster fibroblasts within 20 hours of exposure at a concentration of 10⁻⁵ M [1]. The effect was reversible upon compound removal and could be completely inhibited by simultaneous addition of dibutyryl-cAMP at 10⁻⁵ M [2].

Cell Biology Membrane Biophysics Transformation Assays

HPLC Separation Selectivity: Baseline Resolution from 7-Methylguanine and O⁶-Methylguanine

1-Methylguanine is chromatographically distinct from other methylated guanine lesions. An HPLC method with electrochemical detection achieved clear separation of 1-methylguanine, 7-methylguanine, and O⁶-methylguanine in acid hydrolysates of DNA, with guanine also detected but well-resolved [1]. This separation enables specific quantification of 1-methylguanine as a distinct DNA methylation marker without interference from more abundant adducts like 7-methylguanine.

Analytical Chemistry Chromatography DNA Adductomics

ZIC-HILIC Retention: Distinct Electrostatic Contribution Profile

In zwitterionic hydrophilic interaction chromatography (ZIC-HILIC), 1-methylguanine exhibits a unique retention mechanism compared to 7-methylguanine and 9-methylguanine. Quantitative evaluation revealed that the electrostatic interaction contribution to retention for charged analytes reaches between 25% and 52% at low salt concentrations, with the contribution decreasing progressively as salt concentration increases [1]. The specific methylation position (N1 vs. N7 vs. N9) modulates the analyte's charge distribution and thus its electrostatic interaction with the zwitterionic stationary phase.

Analytical Chemistry HILIC Modified Nucleobases

Mass Spectrometric Fragmentation: Alternated Branching Ratios vs. 9-Methylguanine

In energy-resolved collision-induced dissociation (ER-CID) experiments of proton-bound Hoogsteen base pairs with 1-methylcytosine, [1-mC:1-mG:H]⁺ and [1-mC:9-mG:H]⁺ complexes exhibit identical stability based on measured survival yields [1]. However, their fragmentation branching ratios alternate: CID of [1-mC:1-mG:H]⁺ produces protonated cytosine [1-mC:H]⁺ more abundantly than [1-mG:H]⁺, whereas [1-mC:9-mG:H]⁺ yields more pronounced production of protonated guanine [9-mG:H]⁺ [2].

Mass Spectrometry Gas-Phase Ion Chemistry Nucleobase Complexes

AlkB Repair Efficiency: Minimal Activity Relative to Primary Substrates

1-Methylguanine is a substrate for AlkB-mediated oxidative demethylation, but its repair efficiency is markedly lower than that of the enzyme's primary substrates. In vitro Michaelis-Menten analyses demonstrated high activity for N1-methyladenine (m1A) and N3-methylcytosine (m3C), while N1-methylguanine exhibited no detectable activity under the same assay conditions [1]. A separate study confirmed that AlkB repairs 1-methylguanine at a much less efficient rate compared to 1-methyladenine and 3-methylcytosine [2].

DNA Repair Enzymology Oxidative Demethylation

Physicochemical Identity: Water Solubility and Melting Point Differentiation

1-Methylguanine exhibits distinct physicochemical properties that affect its handling and analytical behavior. It has a water solubility of 6.431 × 10⁴ mg/L at 25 °C (estimated) and a melting point of ≥300 °C . The logP (octanol-water partition coefficient) is estimated at -1.53 . These parameters differ from other methylated guanines, influencing dissolution protocols, chromatographic retention, and storage stability.

Physicochemical Properties Formulation Analytical Reference

Validated Applications for 1-Methylguanine (CAS 938-85-2)


DNA Methylation Adduct Quantification by HPLC-ECD

Use 1-Methylguanine as an authentic analytical standard for quantifying N1-methylguanine lesions in DNA hydrolysates via HPLC with electrochemical detection. The method achieves baseline separation from 7-methylguanine and O⁶-methylguanine, enabling specific measurement of this minor methylation adduct [1].

AlkB Substrate Specificity and DNA Repair Kinetics

Employ 1-Methylguanine as a defined substrate in in vitro assays to characterize AlkB family dioxygenases. Its low repair efficiency relative to m1A and m3C [1] makes it valuable for studying the structural determinants of promiscuous substrate recognition in DNA repair enzymes [2].

HILIC Method Development for Modified Nucleobase Profiling

Utilize 1-Methylguanine as a calibration standard in ZIC-HILIC separations of methylated and oxidized nucleobases. Its distinct electrostatic retention contribution (25–52% at low salt) [1] supports robust method validation for clinical metabolomics and DNA adductomics workflows.

Tandem Mass Spectrometry of Nucleobase Complexes

Apply 1-Methylguanine in gas-phase studies of proton-bound Hoogsteen base pairs. Its alternated CID branching ratio pattern relative to 9-methylguanine [1] provides a diagnostic signature for identifying N1-methylation in MS/MS experiments.

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